molecular formula C29H24N4O4 B3208148 (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1049329-87-4

(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B3208148
CAS RN: 1049329-87-4
M. Wt: 492.5 g/mol
InChI Key: QYXKABWIFCTDNO-UHFFFAOYSA-N
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Description

(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C29H24N4O4 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two specific derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —exhibited promising anticancer effects with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.

Selectivity and Tolerance

Data obtained from these studies indicated that the tested compounds exhibited good selectivity between cancer cells and normal cells (IC50 > 30 μM) . Additionally, researchers explored the effects of various functional groups at specific positions (e.g., N1-benzo[1,3]dioxole group) to better understand substituent tolerance.

properties

IUPAC Name

[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c34-29(28-20-5-1-3-7-23(20)37-24-8-4-2-6-21(24)28)33-15-13-32(14-16-33)27-12-10-22(30-31-27)19-9-11-25-26(17-19)36-18-35-25/h1-12,17,28H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXKABWIFCTDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5C6=CC=CC=C6OC7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
Reactant of Route 6
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

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